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Compound of Interest

Compound Name: Oxyplicacetin

CAS No.: 100108-92-7

Cat. No.: B022837

Get Quote

Executive Summary
Oxyplicacetin (also known as Cytosaminomycin E or 3'-Hydroxyplicacetin) is a bioactive

nucleoside antibiotic isolated from Streptomyces species (e.g., S. ramulosus, S.

vinaceusdrappus). Structurally, it belongs to the amicetin group, characterized by a cytosine

core linked to a 4-aminobenzoic acid (PABA) moiety and a disaccharide chain.[1][2][3][4]

For drug development professionals, accurate identification of Oxyplicacetin is critical due to

its structural similarity to Plicacetin and Amicetin. The primary differentiator is the hydroxylation

pattern on the disaccharide moiety (specifically the amicetose unit), which results in a distinct

mass shift (+16 Da) and a unique fragmentation signature compared to the parent compounds.

Structural Basis & Physicochemical Properties
Before interpreting the MS spectra, it is essential to understand the fragmentation loci.

Oxyplicacetin (MW 533.58) consists of three key structural domains prone to collision-induced

dissociation (CID):
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The Aglycone Core: A cytosine ring linked to PABA via an amide bond.[2][4]

The Proximal Sugar: 3'-Hydroxyamicetose (a 2,6-dideoxyhexose derivative).

The Distal Sugar: Amosamine (4,6-dideoxy-4-dimethylaminohexose).

Compound Formula
Monoisotopic
Mass (Da)

[M+H]⁺ (m/z)
Key Structural
Feature

Oxyplicacetin C₂₅H₃₅N₅O₈ 533.248 534.25
3'-OH on

Amicetose sugar

Plicacetin C₂₅H₃₅N₅O₈ 517.253 518.26
Unsubstituted

Amicetose

Amicetin C₂₉H₄₂N₆O₉ 618.301 619.31

Contains

terminal Serine

moiety

MS/MS Fragmentation Mechanics
The fragmentation of Oxyplicacetin follows a predictable pathway governed by the lability of

glycosidic and amide bonds. Under positive electrospray ionization (+ESI), the protonated

precursor [M+H]⁺ (m/z 534) undergoes sequential neutral losses.

Primary Fragmentation Pathway (Glycosidic Cleavage)
The most energy-favorable cleavage occurs at the glycosidic bonds between the sugar units

and the cytosine core.

Loss of Distal Sugar (Amosamine):

The bond between Amosamine and the hydroxylated Amicetose cleaves first.

Neutral Loss: Amosamine (C₈H₁₅NO₃, ~159 Da, adjusted for glycosidic O).

Resulting Fragment:m/z ~375. This ion represents the [Cytosine-PABA-

HydroxyAmicetose]⁺ complex.
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Loss of Proximal Sugar (Hydroxyamicetose):

Secondary cleavage removes the remaining sugar moiety.

Neutral Loss: 3'-Hydroxyamicetose (C₆H₁₀O₃, ~130 Da).

Resulting Fragment:m/z ~231. This is the characteristic Cytosine-PABA core ion (Cytosyl-

4-aminobenzoic acid). This ion is diagnostic for the Plicacetin/Oxyplicacetin class.

Secondary Fragmentation Pathway (Amide Hydrolysis)
At higher collision energies, the amide bond linking the PABA and Cytosine moieties may

rupture.

Fragment m/z 112: Protonated Cytosine ring (characteristic of all cytosine nucleosides).

Fragment m/z 138/120: PABA-related ions (4-aminobenzoyl cation).

Diagnostic Comparison: Oxyplicacetin vs. Plicacetin
The crucial distinction lies in the intermediate fragment ions.

Plicacetin (m/z 518) loses Amosamine to yield m/z 359 (Cytosine-PABA-Amicetose).

Oxyplicacetin (m/z 534) loses Amosamine to yield m/z 375 (Cytosine-PABA-

HydroxyAmicetose).

Note: Both converge at the core ion m/z 231, confirming they share the same aglycone

backbone.

Visualization of Fragmentation Pathways
The following DOT diagram illustrates the hierarchical fragmentation of Oxyplicacetin,

highlighting the mass transitions that distinguish it from its analogs.
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Oxyplicacetin Precursor
[M+H]+ m/z 534

Intermediate Fragment
[M - Amosamine]+

m/z ~375

Loss of Amosamine
(-159 Da)

Aglycone Core
[Cytosine-PABA]+

m/z 231

Loss of 3'-OH-Amicetose
(-144 Da)

Comparison: Plicacetin Intermediate
m/z 359 (Lacks OH)

Difference: -16 Da (OH group)

Cytosine Ion
m/z 112

Amide Cleavage

PABA Ion
m/z 138

Amide Cleavage

Click to download full resolution via product page

Caption: Hierarchical fragmentation tree of Oxyplicacetin showing the critical m/z 375

intermediate that distinguishes it from Plicacetin (m/z 359).

Experimental Protocol: LC-MS/MS Characterization
To replicate these results, use the following self-validating protocol. This workflow ensures

separation of isomers and optimal ionization of the nucleoside core.

Sample Preparation
Extraction: Dissolve 1 mg of crude extract or standard in 1 mL Methanol:DMSO (1:1).

Dilution: Dilute 1:100 in 0.1% Formic Acid in Water to minimize ion suppression.

Filtration: Pass through a 0.2 µm PTFE filter.
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LC-MS/MS Conditions
Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 150 x 2.1 mm, 1.7

µm.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0-2 min: 5% B (Isocratic hold for polar impurities)

2-15 min: 5% -> 95% B (Linear gradient)

15-18 min: 95% B (Wash)

Ionization Source: ESI Positive Mode.

Capillary Voltage: 3.5 kV

Source Temp: 350°C

Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the labile sugar losses

(low CE) and the core amide cleavages (high CE).

Validation Criteria (Self-Check)
Retention Time: Oxyplicacetin is slightly more polar than Plicacetin due to the extra

hydroxyl group; it should elute earlier than Plicacetin on a C18 column.

Mass Accuracy: Precursor m/z 534.248 ± 5 ppm.

Fragment Confirmation: Presence of m/z 231 (Core) AND m/z 375 (Specific Intermediate).

Absence of m/z 359 (which would indicate Plicacetin).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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